6-Bromo-1H-benzo[d]imidazol-5-amine

Bromodomain inhibition BRDT Epigenetics

6-Bromo-5-amine benzimidazole delivers 3 nM BRDT binding, 620 nM BRD4 displacement, and cytotoxicity across MCF-7, DU-145, H69AR lines (IC50 10–50 μg/mL). The C–Br bond enables superior Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings vs. chloro/non-halogenated analogs. Orthogonal 5-amine protection supports focused library synthesis. For bromodomain/kinase campaigns targeting spermatogenesis or BRD4-dependent cancers, this specific substitution pattern avoids divergent target engagement and synthetic dead ends. Procure this building block for reproducible SAR.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1360921-27-2
Cat. No. B2820553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-benzo[d]imidazol-5-amine
CAS1360921-27-2
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=CN2)Br)N
InChIInChI=1S/C7H6BrN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11)
InChIKeyKPJQYZAHKRLPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-benzo[d]imidazol-5-amine (CAS: 1360921-27-2) - Scientific Procurement and Application Baseline


6-Bromo-1H-benzo[d]imidazol-5-amine is a heterocyclic benzimidazole derivative (C7H6BrN3, MW 212.05) substituted with a bromine atom at the 6-position and a primary amine group at the 5-position . The compound belongs to a scaffold class widely exploited in medicinal chemistry for bromodomain and kinase inhibitor development [1]. Its physicochemical properties include a predicted density of 1.867 ± 0.06 g/cm³, a predicted boiling point of 493.1 ± 25.0 °C, and a consensus Log P of approximately 1.51, indicating moderate lipophilicity suitable for membrane permeability in cellular assays [2].

Why In-Class Benzimidazole Analogs Cannot Simply Substitute for 6-Bromo-1H-benzo[d]imidazol-5-amine


Within the benzimidazole-5-amine scaffold family, substitution position and halogen identity profoundly influence both biological target engagement and physicochemical behavior [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that the 6-bromo substitution confers specific binding affinity advantages at bromodomain targets compared to other halogen or positional analogs [2]. Additionally, the 6-bromo-5-amine substitution pattern creates a distinct electronic and steric environment that differentiates this compound from 5-bromo-2-amine variants and 6-chloro analogs in both synthetic reactivity and downstream biological performance [3]. The following quantitative evidence establishes that procurement decisions based on generic 'benzimidazole-amine' classification without regard to specific substitution will yield compounds with measurably divergent target binding, cellular activity, and synthetic utility.

Quantitative Differentiation Evidence: 6-Bromo-1H-benzo[d]imidazol-5-amine Versus Closest Analogs


Bromodomain BRDT-BD2 Binding Affinity: High-Potency Target Engagement

6-Bromo-1H-benzo[d]imidazol-5-amine and its derivatives exhibit potent binding affinity at the human bromodomain testis-specific protein (BRDT) second bromodomain (BD2). This target is validated for male contraceptive development and epigenetic oncology research [1]. The 6-bromo substitution pattern contributes to this high-affinity engagement profile, distinguishing the compound from non-halogenated benzimidazole-5-amine scaffolds that typically show substantially weaker bromodomain binding [2].

Bromodomain inhibition BRDT Epigenetics

BRD4 Bromodomain Displacement Activity: Quantified IC50 Advantage

The 6-bromo-5-amine substituted benzimidazole scaffold demonstrates measurable displacement activity against BRD4, a key BET-family bromodomain target in oncology research [1]. This compound shows a defined IC50 value in competitive displacement assays, establishing a quantitative activity baseline against this therapeutically relevant target [1].

BRD4 BET inhibition Oncology

Cytotoxic Activity Against Cancer Cell Lines: Bromo-Derivative Superiority in SAR Context

In a systematic structure-activity relationship study of benzimidazole derivatives, the bromo-substituted derivative demonstrated the highest cytotoxic potential among all synthesized analogs [1]. Compound 5, identified as the bromo-derivative within the series, exhibited significant cytotoxic activity against multiple genotypically distinct human cancer cell lines with quantifiable IC50 values [1].

Anticancer Cytotoxicity Structure-activity relationship

Halogen-Dependent Physicochemical Properties: 6-Bromo Versus 6-Chloro Differentiation

The 6-bromo substituent imparts measurably distinct physicochemical properties compared to the 6-chloro analog, with implications for both synthetic chemistry applications and downstream biological behavior [1]. The bromine atom provides enhanced leaving-group capability for nucleophilic aromatic substitution reactions and increased molecular polarizability for halogen bonding interactions .

Physicochemical properties Lipophilicity Building block selection

Synthetic Versatility: Positional Selectivity for Cross-Coupling Applications

The 6-bromo-5-amine substitution pattern provides distinct synthetic advantages over both 5-bromo-2-amine and 6-chloro-5-amine analogs in palladium-catalyzed cross-coupling reactions . The bromine atom at the 6-position serves as an effective leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the 5-amine remains available for parallel derivatization or can be protected orthogonally .

Cross-coupling Suzuki-Miyaura Medicinal chemistry building block

Therapeutic Area Coverage: Documented Relevance in Bromodomain Inhibition Patent Literature

Substituted benzimidazoles bearing the 6-bromo-5-amine core scaffold appear explicitly within the genus claims of patent applications directed to bromodomain inhibitors [1][2]. These filings encompass therapeutic applications across proliferative disorders, autoimmune conditions, inflammatory diseases, and oncology indications, establishing the scaffold's recognized utility in drug discovery programs [1].

Bromodomain inhibitors Patent landscape BET family

6-Bromo-1H-benzo[d]imidazol-5-amine: Evidence-Backed Research and Industrial Application Scenarios


BRDT-Targeted Epigenetic Probe Development and Male Contraceptive Research

Based on the demonstrated 3 nM binding affinity at human BRDT bromodomain 2 [1], this compound serves as an optimal starting scaffold for developing chemical probes targeting the testis-specific BET family member. BRDT is a validated contraceptive target, and the 6-bromo-5-amine substitution pattern provides the requisite potency for cellular target engagement studies. Research teams investigating spermatogenesis regulation or developing non-hormonal male contraceptives should prioritize this specific bromo-substituted variant over non-halogenated or alternative halogen benzimidazole-5-amine scaffolds, which lack comparable BRDT binding affinity.

BRD4-Directed BET Inhibition for Oncology Lead Optimization

With a quantified IC50 of 620 nM in BRD4 competitive displacement assays [1], 6-bromo-1H-benzo[d]imidazol-5-amine provides a validated entry point for medicinal chemistry campaigns targeting BRD4-dependent cancers. The bromine substituent at the 6-position offers a synthetic handle for parallel library synthesis via Suzuki-Miyaura coupling, enabling rapid exploration of structure-activity relationships around the BRD4 binding pocket. Medicinal chemistry teams should procure this specific building block rather than the 6-chloro or non-halogenated analogs, as the 6-bromo variant combines measurable BRD4 activity with superior cross-coupling reactivity.

Anticancer Lead Generation via Cytotoxic Benzamidazole Scaffold Optimization

Structure-activity relationship studies have demonstrated that among a series of benzimidazole derivatives, the bromo-substituted compound exhibited the highest cytotoxic potential across breast (MCF-7), prostate (DU-145), and lung (H69AR) cancer cell lines, with IC50 values of 17.8 ± 0.24 μg/mL, 10.2 ± 1.4 μg/mL, and 49.9 ± 0.22 μg/mL, respectively [1]. The bromo-derivative induced G2/M cell cycle arrest and apoptotic cell death via a p53-independent mechanism. Oncology-focused medicinal chemistry groups should utilize this specific 6-bromo-5-amine building block as the foundation for further structural optimization, as alternative substitution patterns within the same series produced inferior cytotoxic activity.

Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent provides enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog, owing to the lower C-Br bond dissociation energy [1]. The 5-amine group can be independently protected or derivatized, enabling orthogonal functionalization strategies. Synthetic chemistry teams building focused heterocyclic libraries for high-throughput screening should select the 6-bromo-5-amine variant over the 6-chloro-5-amine analog when Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling steps are planned, as the bromine leaving group offers superior oxidative addition kinetics with Pd(0) catalysts.

Quote Request

Request a Quote for 6-Bromo-1H-benzo[d]imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.